2-Fluoro-6-(3-methoxyphenyl)pyridine
Description
Chemical Identity and Nomenclature
2-Fluoro-6-(3-methoxyphenyl)pyridine (CAS: 1245650-00-3) is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol. Its IUPAC name, This compound , reflects its structural features: a pyridine ring substituted with fluorine at position 2 and a 3-methoxyphenyl group at position 6. The compound’s SMILES notation (COC1=CC=CC(=C1)C2=NC(=CC=C2)F ) and InChIKey (NSMFVBVFEVEVAF-UHFFFAOYSA-N ) further define its connectivity.
Structurally, the molecule consists of a planar pyridine core with electron-withdrawing fluorine and electron-donating methoxy groups, creating a polarized system. This duality influences its reactivity and applications in synthetic chemistry. Synonyms for the compound include This compound and 1245650-00-3 , with purity levels typically exceeding 95% in commercial samples.
Historical Development in Heterocyclic Chemistry
The synthesis of fluorinated pyridines traces back to mid-20th-century methodologies like the Balz–Schiemann reaction, which enabled the preparation of 4-fluoropyridine via diazotization. However, regioselective fluorination at the 2-position remained challenging until advances in N-fluorination reagents and transition metal catalysis emerged.
The development of This compound aligns with innovations in cross-coupling reactions. For instance, pyridine N-oxides have served as precursors for 2-fluoropyridines through regioselective fluorination with reagents like 2-pyridyltrialkylammonium salts . These methods, optimized in the 2010s, allowed efficient access to 2-fluoropyridines without requiring harsh conditions. The compound’s synthesis likely involves Suzuki-Miyaura coupling between 2-fluoro-6-bromopyridine and 3-methoxyphenylboronic acid, a strategy validated for analogous structures.
The integration of methoxy and fluorine substituents reflects broader trends in heterocyclic chemistry, where electronic modulation enhances applications in agrochemicals and pharmaceuticals. For example, structurally related herbicides like halauxifen and florpyrauxifen share the 2-fluoro-6-arylpyridine scaffold.
Role in Contemporary Organofluorine Research
In modern organofluorine chemistry, This compound serves as a versatile building block. Its fluorine atom acts as a directing group in transition metal-catalyzed C–H functionalization, enabling regioselective modifications. For example, palladium-catalyzed ortho-arylation of fluorinated pyridines leverages fluorine’s electron-withdrawing effects to stabilize intermediate metal complexes.
The compound’s methoxy group further enhances solubility and modulates electronic properties, making it valuable in materials science. Researchers have explored similar fluoropyridines in organic light-emitting diodes (OLEDs) due to their electron-transport capabilities. Additionally, the compound’s stability under acidic conditions—a trait shared with 4-fluoropyridine—makes it suitable for reactions requiring robust intermediates.
In agrochemical research, the scaffold mirrors bioactive molecules. Florpyrauxifen , a herbicide containing a 2-fluoro-6-arylpyridine core, inhibits auxin receptors in weeds. While This compound itself is not commercialized, its structural analogs highlight the importance of fluorinated pyridines in developing low-toxicity herbicides.
Recent advances in radiofluorination have also leveraged 2-fluoropyridines. For instance, 2-[¹⁸F]fluoropyridines are used in positron emission tomography (PET) tracers like [¹⁸F]AV-1451, which images tau protein aggregates in Alzheimer’s disease. Though not yet applied to this compound, its synthetic accessibility suggests potential in radiochemistry.
Properties
CAS No. |
1245650-00-3 |
|---|---|
Molecular Formula |
C12H10FNO |
Molecular Weight |
203.216 |
IUPAC Name |
2-fluoro-6-(3-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(13)14-11/h2-8H,1H3 |
InChI Key |
NSMFVBVFEVEVAF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)F |
Synonyms |
2-fluoro-6-(3-methoxyphenyl)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Fluoro-6-(3-methoxyphenyl)pyridine with analogous pyridine derivatives, emphasizing substituent effects, reactivity, and biological activity.
Substituent Position and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents/Positions | Notable Properties/Activities | Reference |
|---|---|---|---|
| This compound | - 2-Fluoro (pyridine) - 6-(3-methoxyphenyl) |
Antiviral potential, enzyme inhibition | |
| 3-Ethynyl-2-fluoro-6-methoxypyridine | - 2-Fluoro, 6-methoxy (pyridine) - 3-Ethynyl |
Enhanced reactivity in coupling reactions | |
| 2-Fluoro-5-methoxypyridine | - 2-Fluoro, 5-methoxy (pyridine) | Diverse pharmacological profiles | |
| 2-Fluoro-6-(2,2,2-trifluoroethoxy)pyridine | - 2-Fluoro (pyridine) - 6-Trifluoroethoxy |
High chemical stability, strong enzyme binding | |
| 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride | - 2-Fluoro (pyridine) - 6-(2-fluorophenyl) - 3-Sulfonyl fluoride |
Electrophilic reactivity, pathway modulation | |
| 2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine | - 6-Methyl (pyridine) - 2-Ethenyl-3-methoxyphenyl |
Enhanced bioactivity via ethenyl linkage |
Key Observations:
Substituent Position: The position of the methoxy group significantly alters biological activity. For example, 2-Fluoro-5-methoxypyridine (methoxy at pyridine 5-position) exhibits different pharmacological profiles compared to this compound (methoxy at phenyl 3-position) .
Functional Group Effects :
- Ethynyl Groups : The addition of an ethynyl group (3-Ethynyl-2-fluoro-6-methoxypyridine) increases reactivity in cross-coupling reactions, making it valuable in synthetic chemistry .
- Trifluoroethoxy Groups : The trifluoroethoxy substituent in 2-Fluoro-6-(2,2,2-trifluoroethoxy)pyridine amplifies electron-withdrawing effects, improving stability and enzyme-binding affinity .
- Sulfonyl Fluorides : The sulfonyl fluoride group in 2-Fluoro-6-(2-fluorophenyl)pyridine-3-sulfonyl fluoride introduces electrophilicity, enabling covalent interactions with biological targets .
Key Insights:
- The 3-methoxyphenyl group in the target compound may facilitate interactions with hydrophobic enzyme pockets, enhancing inhibitory effects compared to simpler fluoropyridines.
- Compounds with trifluoroethoxy or sulfonyl fluoride groups exhibit stronger target binding due to their electron-withdrawing nature, but they may face challenges in metabolic stability .
Q & A
Q. What are the established synthetic routes for 2-Fluoro-6-(3-methoxyphenyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluoropyridine precursors and substituted aryl boronic acids. For example, 3-methoxyphenyl boronic acid can react with 2-fluoro-6-bromopyridine under palladium catalysis. Key parameters include:
- Temperature : 80–110°C for optimal catalytic activity .
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance regioselectivity .
- Solvent : Toluene or THF with aqueous Na₂CO₃ for deprotonation .
Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from unreacted starting materials .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C–F = ~1.34 Å, C–OCH₃ = ~1.43 Å) to confirm substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns due to fluorine coupling (e.g., J₃-F ≈ 8–10 Hz) .
- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₀FNO₂ = 220.0773) .
Advanced Research Questions
Q. How can fluorination efficiency be optimized in the synthesis of this compound?
- Methodological Answer : Fluorination methods vary:
- Halogen Exchange : Replace bromine/chlorine with KF or CsF in polar aprotic solvents (e.g., DMF, 120°C) .
- Electrophilic Fluorination : Use Selectfluor® or NFSI to introduce fluorine at specific positions, monitored by ¹⁹F NMR .
Key Metrics : - Reaction time (6–12 hours) and stoichiometry (1.2–2.0 equiv. fluorinating agent) to minimize byproducts .
Q. How to address contradictions in reported biological activity data for fluorinated pyridine derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using fixed bacterial strains) .
- Structural Analogues : Compare with 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0), which shows higher lipophilicity (logP = 2.1 vs. 1.8 for the target compound) .
Recommended Approach : - Perform dose-response curves and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. What safety protocols are critical for handling fluorinated pyridines like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (fluorinated vapors may irritate respiratory tracts) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. Why do computational models and experimental spectral data sometimes disagree for fluoropyridines?
- Methodological Answer :
- Solvent Effects : DFT calculations (e.g., B3LYP/6-31G*) often assume gas-phase conditions, whereas NMR data reflect solvation (e.g., DMSO-d₆ shifts proton signals upfield) .
- Conformational Flexibility : Rotamers of the methoxyphenyl group can alter dipole moments, affecting computed vs. observed IR stretches .
Resolution : Use implicit solvent models (e.g., PCM) in computational studies and compare multiple spectroscopic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
